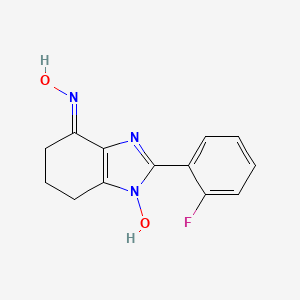

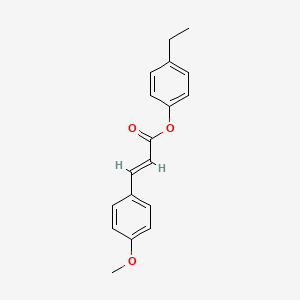

2-(2-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorine-containing benzimidazole derivatives involves multiple steps, including the formation of the core benzimidazole structure followed by the introduction of the fluorophenyl group and oxime functionality. Studies such as those by Gadakh et al. (2010) have demonstrated the synthesis of related compounds through the condensation of substituted-2-hydroxybenzoyl pyrazoles and pyrazolyl benzo[d]oxazoles, indicating a methodology that could be adapted for synthesizing the compound (Gadakh et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with fluorophenyl groups, often involves complex interactions between the functional groups that influence their chemical behavior and biological activity. Research by Menteşe et al. (2015) on similar benzimidazole compounds emphasizes the role of substituents in defining the properties and potential applications of these molecules (Menteşe et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, aminomethylation, and reactions with different reagents to introduce or modify functional groups. Studies like those by Frasinyuk (2015) provide insights into the aminomethylation reactions of benzimidazole derivatives, which could be relevant for further functionalization of the compound of interest (Frasinyuk, 2015).

科学的研究の応用

Photophysical Properties and Sensing Applications

Theoretical Modelling of Photophysical Processes : Research on compounds structurally similar to 2-(2-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown that they are susceptible to ground state rotamerization and excited state intramolecular proton transfer (ESIPT) reactions. These processes result in multiple fluorescence bands corresponding to different species, highlighting the complex photophysical behavior of such compounds. Theoretical studies provide insight into the potential energy curves (PEC) for ESIPT in different electronic states, indicating feasibility in excited states (Purkayastha & Chattopadhyay, 2003).

Sensors for Metal Ions : Benzimidazole and benzothiazole derivatives, similar in structure to the compound , have been developed as sensors for metal ions such as Al3+ and Pb2+. These fluorophores exhibit large Stokes shifts and intense sky-blue emission, demonstrating their potential in metal ion sensing. The spatial charge distribution in the frontier molecular orbitals supports the ESIPT mechanism through intramolecular charge transfer (Suman, Bubbly, & Gudennavar, 2019).

Biological Activities

Antimicrobial Activity : Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which share structural similarities with the target compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives showed promising activity against bacterial strains, indicating the potential of these compounds in antimicrobial applications (Gadakh et al., 2010).

Anti-Breast Cancer Agents : A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been examined for antiproliferative effects against breast cancer cell lines, showing considerable activity. This suggests the relevance of benzimidazole derivatives in developing cancer therapeutics (Karthikeyan et al., 2017).

Synthesis and Characterization

- Synthesis and Characterization : The synthesis, aminomethylation, and various reactions of compounds related to the one have been studied, providing a foundation for further functionalization and application of these compounds in different scientific areas (Frasinyuk, 2015).

特性

IUPAC Name |

(NE)-N-[2-(2-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-9-5-2-1-4-8(9)13-15-12-10(16-18)6-3-7-11(12)17(13)19/h1-2,4-5,18-19H,3,6-7H2/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUSSCAZYPBUJH-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)